3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide
CAS No.: 886893-54-5
Cat. No.: VC4834952
Molecular Formula: C22H16FN3O5S
Molecular Weight: 453.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886893-54-5 |
|---|---|
| Molecular Formula | C22H16FN3O5S |
| Molecular Weight | 453.44 |
| IUPAC Name | 3-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H16FN3O5S/c23-14-8-10-16(11-9-14)32(29,30)26-15-5-3-4-13(12-15)22(28)25-19-17-6-1-2-7-18(17)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28) |
| Standard InChI Key | ZIWSRWHZCAQITF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C₁₉H₁₄FN₃O₅S, with a molecular weight of 453.44 g/mol. Its IUPAC name, 3-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide, reflects the integration of a benzofuran ring, sulfonamide linkage, and carboxamide group. The presence of fluorine enhances electronegativity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 886893-54-5 |
| Molecular Formula | C₁₉H₁₄FN₃O₅S |
| Molecular Weight | 453.44 g/mol |
| IUPAC Name | 3-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 3-(3-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide involves multi-step organic reactions:
-
Benzofuran Core Formation: Cyclization of substituted phenols or coumaranone derivatives under acidic or basic conditions.
-
Sulfonamide Incorporation: Reaction of 4-fluorobenzenesulfonyl chloride with aniline intermediates to introduce the sulfonamide group.
-
Amide Bond Formation: Coupling of the benzofuran-carboxylic acid derivative with a benzamide intermediate using carbodiimide-based activating agents.
The structural integrity of the compound is validated through spectroscopic techniques such as ¹H/¹³C NMR and FT-IR, which confirm functional group positions and bond hybridization. X-ray crystallography further resolves spatial arrangements, particularly the dihedral angles between the benzofuran ring and fluorophenyl group, which influence molecular packing and solubility.
Biological Activities and Mechanisms
Antimicrobial and Anti-inflammatory Properties
The sulfonamide group confers broad-spectrum antimicrobial activity, disrupting folate biosynthesis in pathogenic bacteria. Additionally, the fluorophenyl moiety enhances membrane permeability, improving efficacy against Gram-negative strains. In inflammatory models, the compound suppresses cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing pro-inflammatory cytokine production.
| Activity | Proposed Mechanism | Biological Target |
|---|---|---|
| Antiproliferative | Kinase inhibition, apoptosis | Cancer cell lines |
| Antimicrobial | Folate pathway disruption | Bacterial enzymes |
| Anti-inflammatory | COX-2/iNOS suppression | Macrophages, synovial cells |
Applications in Drug Development
Oncology Therapeutics
The compound’s dual functionality—sulfonamide as a zinc-binding group and benzofuran as a planar aromatic system—makes it a candidate for tyrosine kinase inhibitor (TKI) design. Computational docking studies predict high affinity for EGFR and VEGFR2 kinases, which are overexpressed in numerous cancers. Optimizing substituents on the benzofuran ring could enhance selectivity and reduce off-target effects.
Anti-Infective Agents
Structural analogs of this compound have entered preclinical trials for drug-resistant bacterial infections. Its sulfonamide component aligns with existing sulfa drugs, while the benzofuran moiety may overcome resistance mechanisms mediated by efflux pumps.
Challenges and Future Directions
Despite its promise, the compound faces challenges in solubility and bioavailability due to its hydrophobic benzofuran core. Prodrug strategies, such as esterification of the carboxamide group, are being explored to improve pharmacokinetics. Further studies are needed to elucidate its metabolic pathways and potential drug-drug interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume